molecular formula C15H14F2N2OS B5773645 N-benzyl-N'-[2-(difluoromethoxy)phenyl]thiourea

N-benzyl-N'-[2-(difluoromethoxy)phenyl]thiourea

Cat. No. B5773645
M. Wt: 308.3 g/mol
InChI Key: FFWFIAGZNKYWSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N'-[2-(difluoromethoxy)phenyl]thiourea, also known as DBT, is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. DBT belongs to the class of thiourea derivatives, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-benzyl-N'-[2-(difluoromethoxy)phenyl]thiourea is not fully understood. However, it has been proposed that N-benzyl-N'-[2-(difluoromethoxy)phenyl]thiourea may exert its biological activities by inhibiting various enzymes and signaling pathways. For example, N-benzyl-N'-[2-(difluoromethoxy)phenyl]thiourea has been reported to inhibit the activity of protein kinases, which are involved in cell signaling and proliferation. N-benzyl-N'-[2-(difluoromethoxy)phenyl]thiourea has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-benzyl-N'-[2-(difluoromethoxy)phenyl]thiourea has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-benzyl-N'-[2-(difluoromethoxy)phenyl]thiourea has also been reported to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, N-benzyl-N'-[2-(difluoromethoxy)phenyl]thiourea has been shown to modulate the immune system by enhancing the production of cytokines, which are involved in the regulation of immune responses.

Advantages and Limitations for Lab Experiments

N-benzyl-N'-[2-(difluoromethoxy)phenyl]thiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it readily available for research purposes. Additionally, N-benzyl-N'-[2-(difluoromethoxy)phenyl]thiourea has been extensively studied, which provides a wealth of information on its biological activities and mechanisms of action. However, N-benzyl-N'-[2-(difluoromethoxy)phenyl]thiourea also has some limitations for lab experiments. It is a highly reactive compound, which can make it difficult to handle and store. Additionally, N-benzyl-N'-[2-(difluoromethoxy)phenyl]thiourea has been reported to exhibit cytotoxicity at high concentrations, which can limit its use in certain assays.

Future Directions

There are several future directions for research on N-benzyl-N'-[2-(difluoromethoxy)phenyl]thiourea. One area of interest is the development of N-benzyl-N'-[2-(difluoromethoxy)phenyl]thiourea derivatives with improved efficacy and selectivity. Another area of interest is the elucidation of the mechanism of action of N-benzyl-N'-[2-(difluoromethoxy)phenyl]thiourea, which can provide insights into its biological activities and potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and toxicity of N-benzyl-N'-[2-(difluoromethoxy)phenyl]thiourea in vivo, which is essential for its development as a therapeutic agent.

Synthesis Methods

N-benzyl-N'-[2-(difluoromethoxy)phenyl]thiourea can be synthesized by reacting benzyl isothiocyanate with 2-(difluoromethoxy)aniline in the presence of a base such as potassium carbonate. The reaction yields N-benzyl-N'-[2-(difluoromethoxy)phenyl]thiourea as a white crystalline solid with a melting point of 144-145°C. The purity of N-benzyl-N'-[2-(difluoromethoxy)phenyl]thiourea can be confirmed by analytical techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

N-benzyl-N'-[2-(difluoromethoxy)phenyl]thiourea has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit anticancer, antiviral, and antifungal activities. N-benzyl-N'-[2-(difluoromethoxy)phenyl]thiourea has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been shown to inhibit the replication of human immunodeficiency virus (HIV) and hepatitis C virus (HCV). Additionally, N-benzyl-N'-[2-(difluoromethoxy)phenyl]thiourea has been reported to exhibit antifungal activity against Candida albicans.

properties

IUPAC Name

1-benzyl-3-[2-(difluoromethoxy)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2OS/c16-14(17)20-13-9-5-4-8-12(13)19-15(21)18-10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWFIAGZNKYWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NC2=CC=CC=C2OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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